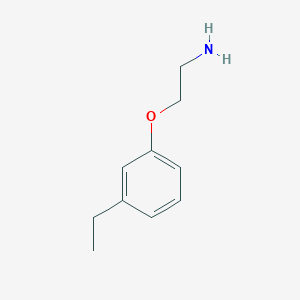

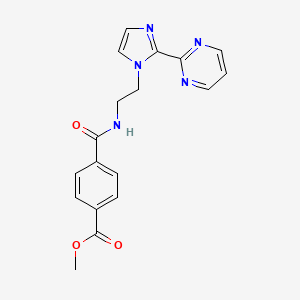

3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclobutane derivatives, including those similar to the compound , often involves photochemical routes or ring-closing metathesis. These methods can achieve high stereocontrol and yield, providing access to a variety of structurally complex cyclobutanes (Chang et al., 2018). For instance, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid demonstrates a sophisticated approach to incorporating boron clusters into cyclobutane frameworks, potentially for applications like boron neutron capture therapy (Srivastava et al., 1997).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by their compact, strained ring system, which significantly influences their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common tools used to elucidate such structures, revealing intricate details about stereochemistry and conformation (Austin et al., 1987).

Chemical Reactions and Properties

Cyclobutane derivatives engage in various chemical reactions, reflecting their rich reactivity profile. For example, the Lewis acid-catalyzed reactions can lead to functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, showcasing the versatility of cyclobutane cores in synthetic chemistry (Yao & Shi, 2007). Furthermore, these compounds can exhibit NMDA receptor antagonist activity and anticonvulsant action, indicating potential biomedical applications (Gaoni et al., 1994).

Aplicaciones Científicas De Investigación

Novel Compound Synthesis

Research has demonstrated the use of cyclobutane derivatives, such as 3-hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid, in the synthesis of novel compounds. For instance, Li et al. (2007) isolated a novel cyclobutane-type norlignan from Peperomia tetraphylla, highlighting the importance of cyclobutane derivatives in natural product synthesis (Li, Huang, Gong, & Tian, 2007).

Chemical Synthesis Techniques

Fujita et al. (2007) demonstrated the synthesis of 3-hydroxy acids from ketones and carboxylic acids, indicating the versatility of cyclobutane derivatives in chemical synthesis methods (Fujita, Suga, Watanabe, & Yanagi, 2007). Additionally, Hanzawa et al. (2012) explored the synthesis of carboxylic acids and esters containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one, further exemplifying the utility of cyclobutane compounds in organic chemistry (Hanzawa et al., 2012).

Photocycloaddition Reactions

Research by Faure et al. (2002) highlighted the use of chiral α- and β-hydroxy acids, including cyclobutane derivatives, in [2 + 2] photocycloaddition reactions. This indicates the role of cyclobutane structures in facilitating stereocontrolled organic reactions (Faure, Piva-Le-Blanc, Bertrand, Pete, Faure, & Piva, 2002).

Boron Neutron Capture Therapy

Das et al. (2000) synthesized a boronated amino acid containing cyclobutane for potential use in boron neutron capture therapy, suggesting a medical application of cyclobutane derivatives (Das, Kabalka, Srivastava, Bao, Das, & Li, 2000).

Anticancer/Antiviral Applications

Lu et al. (2017) investigated squaric acid derivatives, including cyclobutane compounds, for potential anticancer and antiviral applications. This points to the significance of cyclobutane structures in medicinal chemistry (Lu, Lu, & Honek, 2017).

Propiedades

IUPAC Name |

3-hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-2-11(15)14-5-3-10(4-6-14)13(18)7-9(8-13)12(16)17/h2,9-10,18H,1,3-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXCRDOMBXHGFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2(CC(C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2493106.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2493110.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2493114.png)

![Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2493118.png)